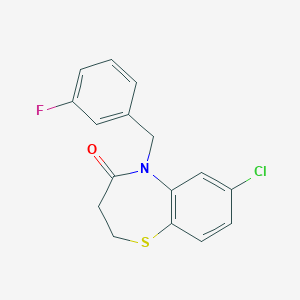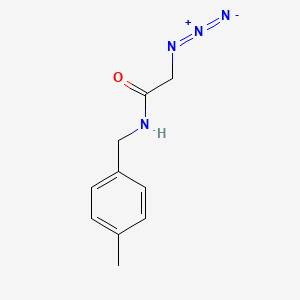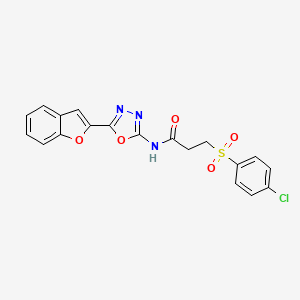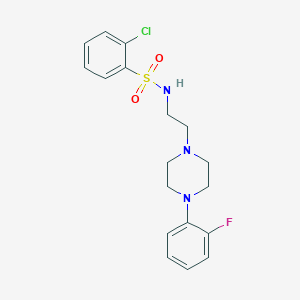
3-Bromo-2-chloro-6-fluorophenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-6-fluorophenacyl bromide, also known as 2-Bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethanone, is a chemical compound with the CAS Number: 1805575-98-7 . It has a molecular weight of 330.38 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethan-1-one . The InChI code for this compound is 1S/C8H4Br2ClFO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 .Physical And Chemical Properties Analysis
3-Bromo-2-chloro-6-fluorophenacyl bromide is a solid at ambient temperature . More detailed physical and chemical properties could not be found in the web search results.Applications De Recherche Scientifique
Synthesis and Antibacterial Activity : A study conducted by Uwabagira, Sarojini, and Poojary (2018) involved the synthesis of a new compound using precursors including 4-fluorophenacyl bromide. This compound exhibited notable in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018).
Chemoselective Functionalization : Stroup, Szklennik, Forster, and Serrano-Wu (2007) described the chemoselective functionalization of a compound related to 3-Bromo-2-chloro-6-fluorophenacyl bromide, demonstrating the compound's versatility in chemical synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Fluorine-18 Labeling of Proteins : Kilbourn, Dence, Welch, and Mathias (1987) developed fluorine-18-labeled reagents, including 4-[18F]fluorophenacyl bromide, for covalent attachment of fluorine-18 to proteins. This method was efficient and yielded high purity in labeled proteins, indicating its potential in biological and medical research (Kilbourn, Dence, Welch, & Mathias, 1987).
Synthesis of Novel Fused Derivatives : Sonyanaik, Sakram, Shyam, Madhu, and Govan (2018) reported the synthesis of novel fused derivatives involving 2-chloro-4-fluorophenyl phenacyl bromide. These compounds demonstrated pronounced antibacterial and antifungal activities, underscoring the chemical's potential in drug development (Sonyanaik, Sakram, Shyam, Madhu, & Govan, 2018).
Synthesis of 1,2,4-Triazole Derivatives and Antitumor Activity : Bhat, Poojary, Prasad, Naik, and Holla (2009) synthesized a series of triazole derivatives using 3-(2,4-dichloro-5-fluorophenyl) phenacyl bromides. Some of these compounds exhibited moderate to excellent growth inhibition against various cancer cell lines, suggesting their potential in cancer therapy (Bhat, Poojary, Prasad, Naik, & Holla, 2009).
Synthesis of 1,2,4-Triazolo[3,4-b]thiazole Derivatives and Antimicrobial Activity : Bhat and Holla (2004) synthesized 1,2,4-Triazolo[3,4-b]thiazole derivatives by a multi-component reaction involving 2,4-dichloro-5-fluorophenacyl bromide. The compounds showed significant antimicrobial activity against bacterial and fungal strains (Bhat & Holla, 2004).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P308+P313 (IF exposed or concerned: Get medical advice/attention) .
Propriétés
IUPAC Name |
2-bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOVEUPYIWFSHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)CBr)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Chloro-2-(6-chloro-2-oxo-2h-chromen-3-yl)-4-methyl-5h-chromeno[3,4-c]pyridin-5-one](/img/structure/B2361486.png)
![5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid](/img/structure/B2361488.png)



![N-(2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2361494.png)
![3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid](/img/structure/B2361496.png)

![6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2361498.png)




